6-O-(tert-Butyldimethylsilyl)-D-galactal
Overview
Description
6-O-(tert-Butyldimethylsilyl)-D-galactal: is a derivative of D-galactal, a cyclic sugar derivative. This compound is commonly used as a protecting group in carbohydrate chemistry due to its stability and ease of removal under mild conditions. The tert-butyldimethylsilyl group protects the hydroxyl group at the 6-position, allowing for selective reactions at other positions on the sugar molecule.
Mechanism of Action
Target of Action
The primary target of 6-O-(tert-Butyldimethylsilyl)-D-galactal is the secondary face of macrocycles . These macrocycles, such as α-, β-, and γ-cyclodextrin, are cyclic structures composed of glucose moieties that define a relatively hydrophobic inner cavity rimmed by two hydrophilic faces . The compound acts as a synthetic intermediate that enables the selective mono-, partial, or perfunctionalization of the secondary face of these macrocycles .
Mode of Action
The compound interacts with its targets through a process known as silylation . This is readily achieved by treatment with tert-butyldimethylsilyl chloride in the presence of pyridine . The reaction typically results in a mixture containing both under- and oversilylated byproducts . To address this, a controlled excess of silylating agent is added to avoid the presence of undersilylated species, followed by the removal of oversilylated species by column chromatography elution .
Biochemical Pathways
The compound affects the functionalization pathway of macrocycles . By acting as a synthetic intermediate, it enables the selective functionalization of the secondary face of the macrocycles . This functionalization can enhance the complexation abilities of the macrocycles, increase their solubility in water, and attach functional groups to achieve new properties .
Result of Action
The result of the compound’s action is the production of functionalized macrocycles . These functionalized macrocycles have enhanced complexation abilities, increased water solubility, and new properties due to the attached functional groups . They can be used in various applications, including the construction of nanodevices, such as biomolecular sensors and gene/drug delivery systems .
Action Environment
The action of this compound is influenced by the presence of pyridine and a co-solvent, which facilitate the silylation process . The reaction environment, including the temperature and solvent mixtures used in column chromatography, also plays a crucial role in the compound’s action and the yield of the functionalized product .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 6-O-(tert-Butyldimethylsilyl)-D-galactal interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, it is known that the silylation of the primary rim is readily achieved by treatment with tert-butyldimethylsilyl chloride in the presence of pyridine .
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-(tert-Butyldimethylsilyl)-D-galactal typically involves the silylation of D-galactal. The process begins with the reaction of D-galactal with tert-butyldimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The tert-butyldimethylsilyl group is introduced selectively at the 6-position, yielding the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the silylation process .
Chemical Reactions Analysis
Types of Reactions: 6-O-(tert-Butyldimethylsilyl)-D-galactal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of fluoride ions (e.g., tetrabutylammonium fluoride) to remove the silyl group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: 6-O-(tert-Butyldimethylsilyl)-D-galactal is widely used in synthetic organic chemistry as a protecting group for hydroxyl groups. It allows for selective functionalization of other positions on the sugar molecule without interference from the protected hydroxyl group .
Biology: In glycobiology, this compound is used to study the structure, synthesis, and function of carbohydrates. It helps in the synthesis of complex oligosaccharides and glycoconjugates .
Medicine: The compound is used in the development of carbohydrate-based drugs and vaccines. It aids in the synthesis of glycosylated molecules that are crucial for biological activity .
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale synthesis of carbohydrate derivatives and glycosylated compounds .
Comparison with Similar Compounds
- 6-O-(tert-Butyldimethylsilyl)-D-glucal
- 6-O-(tert-Butyldimethylsilyl)-D-mannal
- 6-O-(tert-Butyldimethylsilyl)-D-galactose
Comparison: 6-O-(tert-Butyldimethylsilyl)-D-galactal is unique due to its specific structure and reactivity. Compared to similar compounds, it offers selective protection of the hydroxyl group at the 6-position, allowing for targeted functionalization of other positions. This selectivity is particularly useful in the synthesis of complex carbohydrates and glycoconjugates .
Properties
IUPAC Name |
(2R,3R,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-8-10-11(14)9(13)6-7-15-10/h6-7,9-11,13-14H,8H2,1-5H3/t9-,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSBQWOHQIVUQQ-GMTAPVOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517281 | |
Record name | 2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124751-19-5 | |
Record name | 2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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